molecular formula C12H8FN3O B6629338 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B6629338
M. Wt: 229.21 g/mol
InChI Key: QEJUELSGBHGSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile, also known as FOPB, is a chemical compound used in scientific research for its potential therapeutic applications. FOPB is a member of the benzonitrile family of compounds and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of several kinases, including MAPK and AKT, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, this compound has been shown to inhibit the formation of beta-amyloid plaques and reduce inflammation. In Parkinson's disease models, this compound has been shown to have neuroprotective effects and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile in lab experiments is its potent anti-tumor activity, making it a promising candidate for cancer research. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, the complex synthesis process and limited availability of this compound may limit its use in some research settings.

Future Directions

Future research on 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile could focus on further elucidating its mechanism of action and identifying specific targets for its therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for this compound and investigating its potential for use in combination therapies for cancer and neurodegenerative diseases.

Synthesis Methods

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 2-fluorobenzonitrile with 6-oxypyrimidine-1-carbaldehyde, followed by a series of purification steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor activity in several cancer cell lines and has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques. Additionally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease.

Properties

IUPAC Name

2-fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-11-2-1-9(5-10(11)6-14)7-16-8-15-4-3-12(16)17/h1-5,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUELSGBHGSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC=CC2=O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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